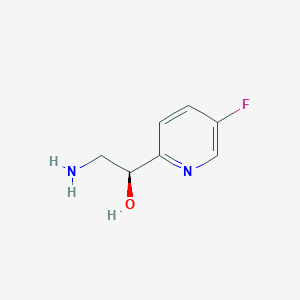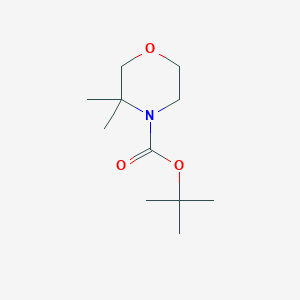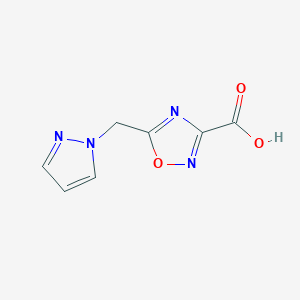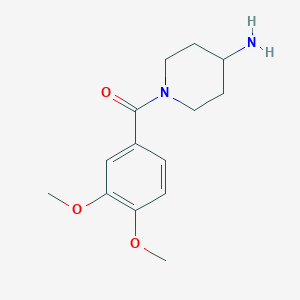
Benzyl (2S)-3-amino-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl group attached to a 3-amino-2-hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-3-amino-2-hydroxypropanoate can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with (2S)-3-amino-2-hydroxypropanoic acid under esterification conditions. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl (2S)-3-amino-2-oxopropanoate.
Reduction: Benzyl (2S)-3-amino-2-hydroxypropylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2S)-3-amino-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S)-3-amino-2-hydroxybutanoate: Similar structure with an additional carbon in the backbone.
Benzyl (2S)-3-amino-2-hydroxyvalerate: Contains a longer carbon chain.
Benzyl (2S)-3-amino-2-hydroxyhexanoate: Features an even longer carbon chain.
Uniqueness
Benzyl (2S)-3-amino-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its relatively simple structure makes it a versatile intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
benzyl (2S)-3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C10H13NO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 |
Clave InChI |
LNPVLXNEAYADKT-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CN)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
![6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15273617.png)
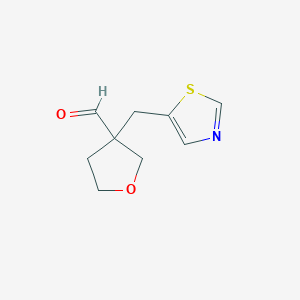
![(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15273638.png)
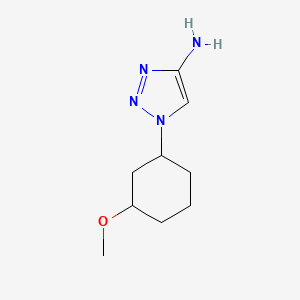
![3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one](/img/structure/B15273648.png)

